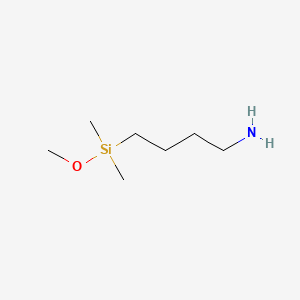

1-Butanamine, 4-(methoxydimethylsilyl)-

Description

Positioning 1-Butanamine, 4-(methoxydimethylsilyl)- within Organosilicon and Amine Chemistry Disciplines

1-Butanamine, 4-(methoxydimethylsilyl)- is a quintessential example of an organosilicon compound, a class of molecules characterized by the presence of a carbon-silicon bond. researchgate.net Organosilicon chemistry, a sub-discipline of organometallic chemistry, investigates the synthesis, structure, properties, and applications of these compounds. researchgate.netnih.gov The silicon atom in this compound is also bonded to a methoxy (B1213986) group, making it an alkoxysilane. This functionality is crucial as the Si-O-C bond is susceptible to hydrolysis, a key reaction in many of its applications.

Simultaneously, the presence of a primary amine group (-NH2) at the terminus of the butyl chain firmly places this compound within the realm of amine chemistry. Amines are derivatives of ammonia (B1221849) and are fundamental in organic chemistry, known for their basicity and nucleophilicity. The butylamine (B146782) component of the molecule imparts organic character, influencing its solubility and reactivity with organic substrates.

The dual functionality of 1-Butanamine, 4-(methoxydimethylsilyl)- allows it to bridge the gap between inorganic and organic materials, a characteristic highly sought after in the development of hybrid materials and surface modification technologies.

Fundamental Research Interests and Emerging Significance of Aminoalkoxysilanes

The broader class of compounds to which 1-Butanamine, 4-(methoxydimethylsilyl)- belongs, aminoalkoxysilanes, is the subject of extensive research. The fundamental interest in these molecules stems from their ability to act as "molecular bridges" or coupling agents.

The primary research interests in aminoalkoxysilanes are centered on their hydrolysis and condensation reactions. The alkoxy groups (like the methoxy group in the target compound) react with water to form silanol (B1196071) groups (Si-OH). These silanols are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of polysiloxane networks or films. Furthermore, they can react with hydroxyl groups present on the surface of many inorganic materials like glass, silica (B1680970), and metal oxides, forming a durable covalent bond.

The emerging significance of aminoalkoxysilanes lies in their application in advanced materials. They are extensively used for the surface functionalization of nanoparticles and substrates. For instance, modifying the surface of graphene or cellulose (B213188) with aminosilanes can improve their dispersion in polymer matrices, leading to enhanced mechanical and thermal properties of the resulting composite materials. nih.gov The amino group, meanwhile, can interact with or be further functionalized to anchor other molecules, including polymers, dyes, or biomolecules.

Scope and Objectives of Current and Future Research on the Chemical Compound

While broad research into aminoalkoxysilanes is prevalent, specific academic studies focusing solely on 1-Butanamine, 4-(methoxydimethylsilyl)- are less common in publicly accessible literature. However, the objectives of current and future research on this and similar compounds can be clearly delineated.

Current Research Objectives:

Synthesis and Characterization: Developing efficient and selective synthetic routes to produce high-purity 1-Butanamine, 4-(methoxydimethylsilyl)-. A plausible synthetic approach involves the reaction of a suitable butanamine precursor with a methoxydimethylsilylating agent. Characterization would involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the molecular structure and purity.

Hydrolysis and Condensation Kinetics: Investigating the rates and mechanisms of the hydrolysis of the methoxy group and the subsequent condensation of the resulting silanols under various conditions (e.g., pH, solvent, concentration). This is crucial for controlling the deposition and film-forming characteristics.

Surface Modification Studies: Applying 1-Butanamine, 4-(methoxydimethylsilyl)- as a surface modifier for various substrates and evaluating the properties of the resulting surfaces, such as hydrophobicity, adhesion, and biocompatibility.

Future Research Directions:

Biomaterial Applications: Investigating its potential for the surface functionalization of biomedical implants and biosensors, where the amine group can be used to immobilize proteins, enzymes, or other bioactive molecules.

Controlled Self-Assembly: Studying the self-assembly of this molecule on surfaces to create well-defined monolayers with specific functionalities, which could have applications in electronics and nanotechnology.

Detailed Research Findings

Specific, in-depth research articles focusing exclusively on 1-Butanamine, 4-(methoxydimethylsilyl)- are not widely available in the surveyed literature. However, based on the well-established chemistry of analogous aminoalkoxysilanes, the following findings can be anticipated and form the basis for future investigation.

The hydrolysis of the methoxydimethylsilyl group is expected to be the initial and rate-determining step in its application as a coupling agent. This reaction is typically catalyzed by acid or base. The subsequent condensation of the generated silanols would lead to the formation of either linear or cross-linked polysiloxane structures on a surface.

The primary amine group provides a site for further chemical reactions. It can be protonated in acidic conditions, rendering the surface positively charged. It can also undergo reactions typical of primary amines, such as acylation, alkylation, and imine formation, allowing for the covalent attachment of a wide range of organic and biological molecules.

Data Tables

The following tables provide key identifiers and predicted properties for 1-Butanamine, 4-(methoxydimethylsilyl)- based on available database information and the known properties of similar compounds.

Table 1: Chemical Identifiers for 1-Butanamine, 4-(methoxydimethylsilyl)-

| Identifier | Value |

| IUPAC Name | 4-(methoxydimethylsilyl)butan-1-amine |

| CAS Number | 3663-43-2 |

| Molecular Formula | C7H19NOSi |

| Molecular Weight | 161.32 g/mol |

| InChI Key | Not readily available |

| Canonical SMILES | COSi(C)CCCCN |

Data sourced from PubChem.

Table 2: Predicted Physicochemical Properties of 1-Butanamine, 4-(methoxydimethylsilyl)-

| Property | Predicted Value/Information |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | Not readily available |

| Density | Not readily available |

| Solubility | Expected to be soluble in organic solvents. Hydrolyzes in the presence of water. |

| Reactivity | The methoxysilyl group is susceptible to hydrolysis. The amine group is basic and nucleophilic. |

These properties are predicted based on the structure and data for similar compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-[methoxy(dimethyl)silyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-9-10(2,3)7-5-4-6-8/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHDQYPKFWETPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063121 | |

| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-43-2 | |

| Record name | (4-Aminobutyl)dimethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 4-(methoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Butanamine, 4 Methoxydimethylsilyl

Investigations into the Reactivity Profile of the Amine Functionality in Organosilicon Contexts

The primary amine group in 1-Butanamine, 4-(methoxydimethylsilyl)- serves as a key site for a variety of organic transformations. Its nucleophilic character drives numerous reaction pathways, enabling the synthesis of a wide array of derivatives.

Nucleophilic Reaction Pathways and Derivatization Studies

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, capable of reacting with a range of electrophilic partners. This reactivity allows for the straightforward derivatization of the molecule. Common derivatization strategies for primary amines, which are applicable to 1-Butanamine, 4-(methoxydimethylsilyl)-, include acylation, alkylation, and sulfonylation.

For instance, the reaction with acyl chlorides or anhydrides under basic conditions would yield the corresponding amides. Similarly, alkylation with alkyl halides can produce secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. rsc.org The silylation of the amine group itself with reagents like trimethylsilyl (B98337) chloride (TMS-Cl) can also be achieved, often facilitated by a base or zinc dust to neutralize the generated HCl. core.ac.uk Such N-silylated amines can exhibit increased nucleophilicity of the nitrogen atom. core.ac.uk

The derivatization of amino acids, which share the amine functional group, provides a well-established precedent for these transformations. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to form stable tert-butyl dimethylsilyl (TBDMS) derivatives of amines. sigmaaldrich.com Another common derivatizing agent is Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA), also known as Marfey's reagent, which reacts with the amino group via nucleophilic aromatic substitution. nih.gov

Table 1: Examples of Nucleophilic Reactions of Primary Amines Analogous to 1-Butanamine, 4-(methoxydimethylsilyl)-

| Reaction Type | Electrophile | Product Type | General Conditions |

| Acylation | Acyl Chloride (R-COCl) | Amide | Base (e.g., Et3N, Pyridine) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | - |

| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Base |

| Silylation | Trimethylsilyl Chloride (TMS-Cl) | N-Silylamine | Base or Zn dust |

| Arylation (SNAr) | Activated Aryl Halide (e.g., FDAA) | N-Aryl Amine | Basic conditions |

Condensation Reactions with Carbonyl Species

The primary amine of 1-Butanamine, 4-(methoxydimethylsilyl)- can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. mdpi.com

The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. In the context of organosilanes, these imine derivatives can be further utilized in subsequent reactions or serve as ligands for metal complexes. The reaction of various amines with aldehydes and ketones is a fundamental transformation in organic synthesis. mdpi.comresearchgate.net For example, the Knoevenagel condensation involves the reaction of aldehydes and ketones with compounds containing active methylene (B1212753) groups, often catalyzed by a base. researchgate.net

Table 2: General Scheme for Condensation of 1-Butanamine, 4-(methoxydimethylsilyl)- with Carbonyls

| Reactant 1 | Reactant 2 (Carbonyl) | Intermediate | Product | By-product |

| H₂N-(CH₂)₄-Si(CH₃)₂OCH₃ | R-CO-R' | Hemiaminal | R-C(=N-(CH₂)₄-Si(CH₃)₂OCH₃)-R' | H₂O |

Comprehensive Analysis of Silyl (B83357) Group Reactivity and Modifications

The methoxydimethylsilyl group is the inorganic reactive center of the molecule, characterized by its susceptibility to hydrolysis and subsequent condensation, as well as other silicon-centered transformations.

Hydrolytic Stability and Condensation Behavior of Methoxydimethylsilyl Groups

The Si-OCH₃ bond in the methoxydimethylsilyl group is readily hydrolyzed in the presence of water to form a silanol (B1196071) (Si-OH) group and methanol. This hydrolysis is a critical first step in the condensation process, where two silanol groups react to form a stable siloxane (Si-O-Si) bond, releasing a molecule of water. unisil.pl This process can lead to the formation of dimers, oligomers, and eventually polymeric networks.

The rate of hydrolysis is influenced by pH and the presence of catalysts. Notably, the amine functionality within the same molecule can act as an intramolecular catalyst for the hydrolysis of the siloxane bond, a phenomenon that has been observed in related aminosilanes. nih.govnih.gov Studies on 3-aminopropylalkoxysilanes have shown that the hydrolytic stability of the silane (B1218182) layer is a significant concern in aqueous media, with the amine group facilitating the detachment of the silane from surfaces. nih.govnih.gov The length of the alkyl chain separating the amine and the silicon atom can influence the extent of this intramolecular catalysis. nih.gov

Table 3: Factors Influencing Hydrolytic Stability of Aminosilanes

| Factor | Influence on Hydrolytic Stability | Rationale |

| Amine Functionality | Decreases stability | Intramolecular catalysis of siloxane bond hydrolysis. nih.govnih.gov |

| Alkyl Linker Length | Increased length can increase stability | Reduces the propensity for intramolecular catalysis by the amine group. nih.gov |

| pH | Affects hydrolysis rate | Both acidic and basic conditions can catalyze hydrolysis. |

| Solvent | Can influence reaction rates | Polar solvents can compete for hydrogen bonding, affecting pre-reaction complex formation. |

Exploitation of Silicon-Centered Functional Group Transformations

Beyond hydrolysis and condensation, the silicon center can undergo other transformations. The silicon-carbon bond, while generally stable, can be cleaved under specific conditions. For instance, electrophilic cleavage can be facilitated by the formation of hypercoordinate silicon species. nih.gov

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a major method for forming Si-C bonds and is often catalyzed by transition metals. wikipedia.org While 1-Butanamine, 4-(methoxydimethylsilyl)- does not possess a Si-H bond for direct hydrosilylation, transformations to introduce such functionality are conceivable. Furthermore, the methoxy (B1213986) group on the silicon can be exchanged with other alkoxy groups or nucleophiles under appropriate conditions, although such reactions are less common than hydrolysis.

Synergistic and Cooperative Effects between Amine and Silyl Moieties

One of the most significant synergistic effects is the intramolecular catalysis of the hydrolysis of the methoxysilyl group by the amine functionality, as discussed previously. nih.govnih.gov This can accelerate the formation of silanols and subsequent condensation.

Furthermore, intramolecular hydrogen bonding between the amine proton and the oxygen of the methoxy group can occur. Computational studies on similar amino alcohols have shown that intramolecular hydrogen bonds can stabilize certain conformations of the molecule. nih.govmdpi.com In the case of 1-Butanamine, 4-(methoxydimethylsilyl)-, such an interaction could influence the electron density at both the nitrogen and silicon centers, thereby modulating their reactivity. For example, this hydrogen bonding could affect the nucleophilicity of the amine and the electrophilicity of the silicon atom. Theoretical studies on related systems have shown that hydrogen bonding can promote the activation of both nucleophiles and electrophiles in substitution reactions. researchgate.net

The interplay between the two functional groups can also be exploited in designing materials with specific properties. The amine group can act as an adhesion promoter or a site for further functionalization, while the silyl group provides a mechanism for covalent bonding to inorganic surfaces or for forming a cross-linked polysiloxane network. unisil.plsiltech.com

Advanced Applications of 1 Butanamine, 4 Methoxydimethylsilyl in Materials Science and Engineering

Role as a Precursor for Polymer-Derived Ceramics (PDCs) and Nanocomposites

The polymer-derived ceramics (PDC) route offers significant advantages over traditional ceramic processing, including the ability to form complex shapes and access novel ceramic compositions like silicon carbonitride (SiCN) and silicon oxycarbide (SiOC). mdpi.com This method relies on the synthesis of a tailorable preceramic polymer, which is subsequently shaped and pyrolyzed to yield the final ceramic material. mdpi.comresearchgate.net The molecular structure of the precursor is paramount as it dictates the composition and properties of the resulting ceramic. researchgate.net

Synthesis of Silicon Carbide (SiC) and Silicon Carbonitride (SiCN) Materials

1-Butanamine, 4-(methoxydimethylsilyl)- serves as a valuable precursor in the synthesis of silicon-based ceramics. The silicon atom, along with the carbon atoms in the butyl chain and methyl groups, provides the necessary elements for the formation of a silicon carbide phase. For the synthesis of silicon carbonitride (SiCN) materials, the primary amine group (-NH2) is a critical source of nitrogen.

The conversion process, known as ceramization, involves the thermal decomposition of the preceramic polymer at high temperatures, typically between 600–1000 °C. mdpi.com During this stage, the organic moieties are released, and the polymer undergoes an organic-to-inorganic transformation, resulting in an amorphous covalent ceramic. mdpi.com Polysilylcarbodiimides, related nitrogen-containing silicon polymers, are known to be valuable precursors for SiCN-based ceramics. mdpi.com The use of amino-functionalized silanes like 1-Butanamine, 4-(methoxydimethylsilyl)- allows for the incorporation of nitrogen directly into the polymer backbone, facilitating the formation of a dense, thermally stable SiCN network upon pyrolysis.

Tailoring Preceramic Polymer Chemistry for Enhanced Functionality

The ability to tailor the chemistry of the preceramic polymer is a key advantage of the PDC method, enabling fine control over the final ceramic's properties. mdpi.comresearchgate.net 1-Butanamine, 4-(methoxydimethylsilyl)- is an ideal candidate for creating these custom-designed precursors.

The methoxydimethylsilyl group acts as the primary site for polymerization through hydrolysis and condensation reactions, forming a polysiloxane or polysilazane backbone. The butyl chain contributes to the carbon content of the final ceramic and can influence the flexibility of the preceramic polymer. Crucially, the terminal primary amine group offers a reactive handle for a wide range of chemical modifications before pyrolysis. This allows for:

Controlled Cross-linking: The amine can react with other functional groups to control the degree of cross-linking in the preceramic polymer, which in turn affects the ceramic yield and the porosity of the final material.

Introduction of Additional Elements: The amine can be functionalized to introduce other elements into the ceramic matrix, creating multi-component or doped ceramics with specific electronic or catalytic properties.

Nanostructure Control: The chemistry of the precursor directly influences the nanostructure of the resulting amorphous ceramic glass network. mdpi.com By carefully designing the preceramic polymer using molecules like 1-Butanamine, 4-(methoxydimethylsilyl)-, it is possible to control the phase composition and architecture of the final ceramic nanocomposite. researchgate.net

Integration into Periodic Mesoporous Organosilica (PMO) Materials

Periodic Mesoporous Organosilicas (PMOs) are a class of materials that feature organic functional groups integrated into the walls of a structured, porous silica (B1680970) framework. This unique composition provides both high surface area and chemical functionality, making them suitable for catalysis, separation, and sensing applications.

Methodologies for Incorporating Amino-Functional Groups into PMO Frameworks

The most common method for integrating amino functionalities into PMO materials is through the direct co-condensation of an amino-organoalkoxysilane with a bridging organosilane precursor, such as bis(triethoxysilyl)ethane, during a surfactant-templated sol-gel synthesis. researchgate.net In this process, 1-Butanamine, 4-(methoxydimethylsilyl)- would be added to the synthesis mixture. Its methoxysilyl group would hydrolyze and co-condense with the primary silica precursors, covalently incorporating the aminobutyl group as an integral part of the pore walls. researchgate.net The presence of the incorporated amine groups can be confirmed using techniques like Fourier transform infrared spectroscopy (FTIR) and quantified by elemental analysis. researchgate.net

Control over Morphology and Pore Structure in PMO Synthesis

The incorporation of amino-organoalkoxysilanes like 1-Butanamine, 4-(methoxydimethylsilyl)- has a significant impact on the final properties of the PMO material. Research on similar mono-amine organosilanes has shown that both the type and concentration of the silane (B1218182) can be used to control the material's physical characteristics. researchgate.net

Morphology: The addition of amine-functional groups can transform the morphology of the PMO particles. Studies have shown a transition from irregularly shaped particles to more uniform spheres as the concentration of the amine-functionalized silane is increased. researchgate.net

Pore Structure: The molecular size of the organosilane directly influences the textural properties of the PMO. The incorporation of the aminobutyl group into the framework can alter the mesopore diameter and the thickness of the pore walls. researchgate.net This allows for the precise tuning of the porous architecture for specific applications.

| Property | Effect of Amino-Organosilane Incorporation | Reference |

| Particle Morphology | Increasing amounts of amine groups can drive the transformation from irregular particles to spherical morphologies. | researchgate.net |

| Nitrogen Content | The total nitrogen content in the final PMO is directly related to the loading level of the aminosilane (B1250345) precursor. | researchgate.net |

| Pore Size & Wall Thickness | The dimensions of the pore system are influenced by the molecular size and loading of the incorporated organosilane. | researchgate.net |

This interactive table summarizes findings from studies on analogous amine-organoalkoxysilanes, which are indicative of the expected behavior when using 1-Butanamine, 4-(methoxydimethylsilyl)-.

Design and Synthesis of Novel Hybrid Materials Utilizing Aminoalkoxysilane Scaffolds

Organic-inorganic hybrid materials combine the distinct properties of polymers and inorganic glasses or ceramics into a single, synergistic material. nih.govresearchgate.net These materials are often synthesized via sol-gel processes, where molecular precursors are used to build both the organic and inorganic networks. nih.gov Aminoalkoxysilanes are exceptional scaffolds for this purpose because their dual functionality allows them to covalently bond with both phases. researchgate.net

1-Butanamine, 4-(methoxydimethylsilyl)- is an exemplary building block for these hybrids. The methoxydimethylsilyl end participates in sol-gel chemistry, hydrolyzing and condensing to form a stable, cross-linked inorganic siloxane (Si-O-Si) network. Simultaneously, the terminal primary amine provides a versatile reactive site for building the organic component. For instance, the amine group can react with epoxy-functionalized silanes or monomers to create a cross-linked polymer network that is covalently tethered to the inorganic silica framework. researchgate.net This molecular-level integration leads to materials with enhanced thermomechanical properties compared to simple polymer blends or composites. researchgate.net The presence of amino groups can also impart specific functionalities, such as the ability to interact with biological molecules, making these hybrids promising for biomedical applications like bone tissue regeneration. researchgate.net

Contributions to Advanced Coatings and Surface Modification Technologies

The mechanism of action for similar silane coupling agents involves hydrolysis, condensation, and bond formation with the substrate. The methoxy (B1213986) group on the silicon atom is hydrolytically reactive, especially under acidic conditions, leading to the formation of silanols. These silanols can then form stable bonds with various surfaces.

Enhanced Adhesion and Durability of Protective Coatings

A primary application of 1-Butanamine, 4-(methoxydimethylsilyl)- is as an adhesion promoter in protective coatings. By forming a durable covalent link between an inorganic substrate and an organic coating resin, it mitigates issues such as delamination and blistering, which are common failure modes for coatings in harsh environments. The butylamine (B146782) portion of the molecule can react with various resin systems, including epoxies, polyurethanes, and acrylics, ensuring a robust integration into the coating formulation. This enhanced adhesion translates to improved corrosion resistance, as the tightly bound coating provides a more effective barrier against the ingress of moisture and corrosive ions.

Research on similar silane coupling agents has demonstrated significant improvements in the adhesion and corrosion resistance of coatings. For example, the inclusion of silanes in coating formulations has been shown to enhance the protective properties of epoxy coatings on metal substrates, significantly extending the service life of the coated components.

Creation of Hydrophobic and Oleophobic Surfaces

The dimethylsilyl group in 1-Butanamine, 4-(methoxydimethylsilyl)-, once bonded to a surface, can significantly alter its surface energy. While the single methoxy group makes it reactive, the two methyl groups attached to the silicon atom are nonpolar. When a high density of these groups is present on a surface, they can create a low-energy interface that repels water (hydrophobicity) and oils (oleophobicity). This property is highly desirable for creating self-cleaning surfaces, anti-icing coatings, and stain-resistant materials.

Studies on other silanes have shown that surface modification can lead to a substantial increase in the water contact angle, a measure of hydrophobicity. For instance, modifying mesoporous silica particles with various silanes has been shown to increase the water contact angle from 25.44° to as high as 135°. nih.gov While not the exact compound, this illustrates the potential of silane modification for creating hydrophobic surfaces. The general mechanism for achieving hydrophobicity with silanes involves the hydrolysis of the alkoxy groups and subsequent condensation on the surface, which exposes the nonpolar organic groups to the air, thereby lowering the surface energy.

| Silane Type | Substrate | Resulting Property | Reference |

| Various Silanes | Mesoporous Silica | Increased Hydrophobicity | nih.gov |

| KH-570 | Biochar | Increased Hydrophobicity | mdpi.com |

| Silane-modified Polyurethane | Wood | Improved Hydrophobicity | mdpi.com |

This table presents data for similar silane coupling agents to illustrate the general effect on surface properties.

Development of Smart and Responsive Functional Materials

"Smart" or "responsive" materials are designed to change their properties in a controlled way in response to external stimuli such as changes in pH, temperature, or light. The unique chemical structure of 1-Butanamine, 4-(methoxydimethylsilyl)- makes it a valuable component in the synthesis of such materials.

Role in the Synthesis of pH-Responsive Polymers and Gels

The primary amine group in 1-Butanamine, 4-(methoxydimethylsilyl)- is basic and can be protonated in acidic conditions (forming -NH3+) and deprotonated in basic conditions (returning to -NH2). This reversible change in charge can be harnessed to create pH-responsive materials. When this molecule is incorporated into a polymer chain or a cross-linked gel, changes in the surrounding pH can induce significant conformational changes in the material.

For example, in an acidic environment, the protonated amine groups will repel each other, causing the polymer chains to uncoil and the material to swell. Conversely, in a basic environment, the deprotonated amine groups will have reduced repulsion, leading to the collapse of the polymer network and shrinking of the material. This swelling/shrinking behavior can be utilized in applications such as controlled drug delivery, where a change in pH could trigger the release of an encapsulated therapeutic agent. Research on other amine-containing polymers has demonstrated this pH-responsive swelling behavior, which is critical for the development of smart drug delivery systems. nih.govmonash.edu

The methoxydimethylsilyl group allows for the covalent attachment of these pH-responsive units to surfaces or their integration into a silica-based network, providing stability and a framework for the smart material.

| Stimulus | Responsive Group | Material Change | Potential Application |

| pH | Primary Amine (-NH2) | Swelling/Shrinking | Controlled Release |

| pH | Tertiary Amine | Swelling/Shrinking | Drug Delivery |

| Temperature | Poly(N-isopropylacrylamide) | Phase Transition | On-Demand Drug Delivery |

This table provides examples of stimuli-responsive systems, including the pH-responsive mechanism relevant to 1-Butanamine, 4-(methoxydimethylsilyl)-.

Potential for Integration into Self-Healing and Sensing Materials

The dual-reactive nature of 1-Butanamine, 4-(methoxydimethylsilyl)- also opens up possibilities for its use in self-healing materials. The silane group can be used to create a cross-linked network, while the amine group can participate in reversible bonding or act as a catalyst for a healing reaction. For instance, if microcapsules containing this aminosilane were embedded in a coating, a crack in the coating could rupture the capsules, releasing the aminosilane to react with the matrix and repair the damage. While specific research on this compound in self-healing systems is not widely published, the concept is well-established with other functional silanes and polymers. nih.govmdpi.com

Furthermore, the ability of the amine group to interact with specific analytes or to change its properties in response to environmental cues suggests a potential role in the development of chemical sensors. By immobilizing this compound on a sensor surface, changes in the local environment could be detected through changes in the surface properties, such as its electrical conductivity or optical characteristics.

Catalytic Applications of 1 Butanamine, 4 Methoxydimethylsilyl and Analogous Organosilicon Amines

Design and Performance of Heterogeneous Catalysts Utilizing Amine-Functionalized Silica (B1680970) Supports

The immobilization of organoamines onto solid supports, particularly silica, is a well-established strategy for creating robust and recyclable heterogeneous catalysts. The silane (B1218182) portion of molecules like 1-Butanamine, 4-(methoxydimethylsilyl)- allows for covalent attachment to the silanol (B1196071) groups on the surface of silica materials, such as mesoporous silica nanoparticles (MSNs). This grafting process results in a solid material with accessible and catalytically active amine sites. The nature of the amine (primary, secondary, or tertiary), the length of the alkyl chain separating the amine from the silicon atom, and the porosity of the silica support are all critical factors that influence the catalyst's performance.

Catalysis in Knoevenagel Condensation Reactions

Amine-functionalized silica materials are highly effective catalysts for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound. nih.govmdpi.com While specific data for silica functionalized with 1-Butanamine, 4-(methoxydimethylsilyl)- is not extensively documented in publicly available literature, the performance of analogous aminopropyl-functionalized silica catalysts provides significant insight into its expected catalytic behavior.

These catalysts operate through a base-catalyzed mechanism where the primary or secondary amine activates the active methylene compound. The resulting catalyst can be easily separated from the reaction mixture and reused, aligning with the principles of green chemistry. nih.gov Studies on various amine-functionalized silicas have shown excellent yields in the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate. nih.gov For instance, catalysts prepared by grafting amine functionalities onto mesoporous silica have demonstrated high conversion rates and selectivity. nih.gov The catalytic efficiency is influenced by the catalyst's surface area, pore size, and the density of amine functionalization. nih.gov

Table 1: Performance of Analogous Amine-Functionalized Silica Catalysts in Knoevenagel Condensation This table presents data for analogous catalysts to illustrate the expected performance.

| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference |

| DMAP-functionalized MCM-41 | Vanillin | Ethyl cyanoacetate | MeTHF | 50 | 97 | nih.gov |

| DMAP-functionalized Aerosil Silica | Vanillin | Ethyl cyanoacetate | MeTHF | 50 | High | nih.gov |

| Amine-functionalized porous magnesium aluminum phosphate (B84403) (MALPO) | Benzaldehyde | Malononitrile | Ethanol | Room Temp. | up to 99 | mdpi.com |

| Amine-functionalized porous magnesium aluminum phosphate (MALPO) | 4-Nitrobenzaldehyde | Malononitrile | Ethanol | Room Temp. | up to 99 | mdpi.com |

Catalytic Activity in Aldol (B89426) Condensation and Related Carbon-Carbon Bond Formations

The aldol condensation is another cornerstone of organic synthesis, and amine-functionalized materials have been explored as catalysts for this transformation. The reaction typically proceeds via an enamine mechanism when catalyzed by primary or secondary amines. mdpi.com The amine reacts with a ketone or aldehyde to form an enamine, which then acts as a nucleophile, attacking a second carbonyl compound.

The structure of the organosilicon amine plays a crucial role. For instance, the presence of weak acid sites, such as silanols on the silica surface, can work in cooperation with the amine groups to enhance catalytic activity. mdpi.com This cooperative catalysis is a key aspect in the design of efficient heterogeneous catalysts. While direct studies on 1-Butanamine, 4-(methoxydimethylsilyl)- in aldol reactions are scarce, research on similar systems, such as those functionalized with aminopropyl groups, has shown promising results. The hydrophobic or hydrophilic nature of the catalyst surface, influenced by the alkyl chain length and other functional groups, can also impact substrate accessibility and reaction rates, particularly in aqueous media. nih.gov

Table 2: Catalytic Performance of Analogous Amine-Functionalized Catalysts in Aldol Condensation This table includes data for analogous systems to demonstrate typical catalytic activity.

| Catalyst System | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Ag-modified TiO2 | Butanal | Butanal | Vapor Phase | N/A | High Activity | researchgate.net |

| Modified CaO | Acetophenone | Benzaldehyde | N/A | N/A | 90.5% Yield | researchgate.net |

| Modified CaO | Cyclohexanone | Benzaldehyde | N/A | N/A | 95.8% Yield | researchgate.net |

Exploration of Homogeneous Catalysis by Soluble Organosilicon Amines

While immobilization onto solid supports offers advantages in terms of catalyst recovery, soluble organosilicon amines can function as homogeneous catalysts. In this mode, the catalyst and reactants are in the same phase, which can lead to higher activity and selectivity due to the absence of mass transfer limitations. nih.gov 1-Butanamine, 4-(methoxydimethylsilyl)- and its analogs can act as organocatalysts for various transformations.

Research into primary β-amino silyl (B83357) ethers has shown their effectiveness as organocatalysts in reactions like the hetero-Diels-Alder reaction, where they have been used in combination with a co-catalyst to achieve good chemical yields and stereoselectivities. researchgate.net This suggests that the aminobutyl-dimethylmethoxysilyl scaffold has potential in asymmetric catalysis. The silyl group in these molecules can influence their solubility in organic solvents and may also play a role in modulating the basicity and steric environment of the amine, thereby affecting catalytic performance. The development of such soluble catalysts is particularly relevant for fine chemical synthesis where high selectivity is paramount. york.ac.uk

Biocatalytic Systems for Si-O Bond Formation and Degradation in Organosilicon Chemistry

The silicon-oxygen bond is central to the chemistry of organosilicon compounds like 1-Butanamine, 4-(methoxydimethylsilyl)-. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the formation and cleavage of these bonds. rwth-aachen.de Enzymes, such as lipases and proteases, have been shown to catalyze the hydrolysis of Si-O bonds in certain organosilicon substrates. rug.nlfigshare.com

Specifically, the biocatalytic cleavage of the methoxydimethylsilyl group is a topic of interest for applications in controlled release or the degradation of silicon-based materials. Studies have investigated the ability of various hydrolases to cleave silyl ether bonds. rug.nl The steric hindrance around the silicon center can be a limiting factor for enzymatic activity. rug.nl Conversely, enzymatic systems are also being explored for the synthesis of siloxane bonds (Si-O-Si) under mild conditions, which could offer a more sustainable route to organosilicon polymers and materials. rwth-aachen.de Research in this area is ongoing, with a focus on engineering enzymes with enhanced activity and substrate scope for organosilicon compounds.

Optimization of Catalyst Structure for Enhanced Activity and Selectivity

The performance of a catalyst based on 1-Butanamine, 4-(methoxydimethylsilyl)- or its analogs can be finely tuned by modifying its molecular structure and, in the case of heterogeneous systems, the properties of the support material. For heterogeneous catalysts, factors such as the pore size and surface area of the silica support are critical. nih.gov A hierarchical pore structure can improve mass transport, while a high surface area allows for a higher loading of active sites. nih.gov

The length of the alkyl chain connecting the amine to the silyl group can also be optimized. A longer chain may provide greater flexibility for the catalytic amine group to interact with substrates, while a shorter chain might impose beneficial steric constraints. Furthermore, the introduction of other functional groups onto the silica surface or the organosilicon molecule itself can lead to bifunctional catalysts with enhanced performance through cooperative effects. For example, the presence of both acidic (e.g., silanol) and basic (amine) sites can accelerate certain reactions. mdpi.com In homogeneous catalysis, modifying the substituents on the silicon atom can alter the catalyst's solubility and electronic properties, thereby influencing its activity and selectivity in a predictable manner.

Spectroscopic and Computational Characterization of 1 Butanamine, 4 Methoxydimethylsilyl

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 1-Butanamine, 4-(methoxydimethylsilyl)- and for probing its structural details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organosilicon compounds. For 1-Butanamine, 4-(methoxydimethylsilyl)-, ¹H, ¹³C, and ²⁹Si NMR spectroscopy provide critical information about its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. The protons on the carbon adjacent to the nitrogen atom of the amine group would appear downfield due to the deshielding effect of the nitrogen. Similarly, hydrogens on the carbon next to the silicon atom and the methoxy (B1213986) group protons would also exhibit characteristic chemical shifts. libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on the carbon backbone. The carbon atoms bonded to the silicon and nitrogen atoms are expected to be shifted downfield. libretexts.orgresearchgate.net Specifically, carbons adjacent to the ether oxygen typically absorb in the 50 to 80 δ range. libretexts.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for directly probing the environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is sensitive to the nature of the substituents attached to it. For an alkoxysilane such as this, the resonance would provide confirmation of the silicon's chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Butanamine, 4-(methoxydimethylsilyl)-

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | 0.05 - 0.2 |

| Si-O-CH₃ | 3.4 - 3.6 |

| Si-CH₂ | 0.5 - 0.8 |

| -CH₂-CH₂- | 1.3 - 1.6 |

| N-CH₂ | 2.6 - 2.9 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Butanamine, 4-(methoxydimethylsilyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | -2.0 - 2.0 |

| Si-O-CH₃ | 50.0 - 52.0 |

| Si-CH₂ | 15.0 - 20.0 |

| Si-CH₂-CH₂ | 20.0 - 25.0 |

| N-CH₂-CH₂ | 30.0 - 35.0 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com These techniques are crucial for identifying the functional groups present in 1-Butanamine, 4-(methoxydimethylsilyl)-.

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong band due to the C-O single bond stretching in the ether-like Si-O-C linkage is anticipated in the range of 1050-1150 cm⁻¹. libretexts.org The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The Si-C bond also gives rise to characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations and the Si-O-Si linkages that can form upon hydrolysis and condensation. scirp.orgresearchgate.net The Si-O-CH₃ groups are expected to show a distinct peak around 620 cm⁻¹. scirp.org

Table 3: Characteristic IR and Raman Vibrational Frequencies for 1-Butanamine, 4-(methoxydimethylsilyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H | Stretch (aliphatic) | 2850 - 3000 |

| Si-O-C | Stretch | 1050 - 1150 |

| Si-C | Stretch | 600 - 800 |

| N-H | Bend | 1590 - 1650 |

While electron microscopy and diffraction techniques are not typically used for the structural elucidation of a single small molecule in solution, they are vital for characterizing the materials that can be formed from 1-Butanamine, 4-(methoxydimethylsilyl)-. As an aminosilane (B1250345), this compound can be used as a coupling agent or surface modifier for materials like silica (B1680970). Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed to study the morphology and surface topography of materials treated with this compound. X-ray diffraction (XRD) could be used to analyze the crystalline structure of any resulting polymeric or self-assembled materials.

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental data and to predict the properties of molecules like 1-Butanamine, 4-(methoxydimethylsilyl)-.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of aminosilanes. nih.govacs.org These calculations can determine various molecular properties, including:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms can be calculated, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity Descriptors: Parameters such as electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the lone pair of electrons on the nitrogen atom represents a nucleophilic site, while the silicon atom can be an electrophilic center. lkouniv.ac.in

Table 4: Illustrative Calculated Electronic Properties for a Similar Aminosilane

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: These values are illustrative and would need to be specifically calculated for 1-Butanamine, 4-(methoxydimethylsilyl)-.

The flexibility of the butyl chain and the rotational freedom around the Si-O and Si-C bonds mean that 1-Butanamine, 4-(methoxydimethylsilyl)- can exist in multiple conformations.

Conformational Analysis: This involves systematically studying the different spatial arrangements of the molecule and their corresponding energies to identify the most stable conformers. proquest.comrsc.orgresearchgate.net This is crucial for understanding its behavior in different environments.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its flexibility, interactions with solvent molecules, and its potential to self-assemble or interact with surfaces. researchgate.net For aminoalkoxysilanes, simulations can be particularly useful in understanding the initial stages of hydrolysis and condensation reactions. nih.govacs.org

Data-Driven and Machine Learning Methodologies in Organosilicon Compound Design

The field of organosilicon chemistry is increasingly leveraging the power of data-driven and machine learning (ML) methodologies to accelerate the design and discovery of new compounds with tailored properties. These computational tools offer a paradigm shift from traditional, trial-and-error-based research to a more predictive and efficient approach. By analyzing vast datasets of chemical structures and their associated properties, ML models can identify complex relationships and patterns that are not immediately obvious to human researchers.

Machine learning techniques are being applied to various aspects of organosilicon compound design, including the prediction of physicochemical properties, the simulation of molecular behavior, and the virtual screening of large chemical libraries. For instance, quantitative structure-property relationship (QSPR) models can be developed to predict key parameters such as the partition coefficients of silicones, which is crucial for their application in areas like passive sampling of environmental contaminants. nih.gov

Key Methodologies and Applications:

Predictive Modeling: Machine learning algorithms, such as artificial neural networks and support vector machines, are used to build models that can predict the properties of novel organosilicon compounds. rsc.org These models are trained on existing data to learn the correlation between molecular descriptors (features representing the chemical structure) and the desired property. This allows for the rapid screening of virtual compounds to identify promising candidates for synthesis and testing.

Accelerated Simulations: ML potentials are emerging as a powerful tool to accelerate molecular dynamics (MD) simulations. aps.org Traditional simulations based on quantum mechanics are computationally expensive, limiting the size and timescale of the systems that can be studied. ML potentials, trained on quantum mechanical data, can reproduce the accuracy of these high-level calculations at a fraction of the computational cost. This enables the simulation of larger and more complex organosilicon systems, providing insights into their dynamic behavior and interactions. For example, ML potentials have been successfully used to model silicon systems with high accuracy. aps.org

Materials Discovery: Data-driven approaches are instrumental in the discovery of new materials with enhanced functionalities. chemrxiv.org In the context of organosilicon chemistry, this could involve designing new silane (B1218182) coupling agents with improved adhesion properties for use in composites or developing novel silicone-based materials with specific thermal or mechanical characteristics. frontiersin.orgpowerchemical.netmdpi.com By combining high-throughput virtual screening with machine learning, researchers can efficiently navigate vast chemical spaces to identify lead candidates for experimental validation. illinois.edu

Interpretable Models: A significant advantage of some machine learning models is their interpretability, which can provide valuable insights into the structure-property relationships governing a particular chemical system. By understanding which molecular features are most influential in determining a specific property, chemists can make more informed decisions in the design of new organosilicon compounds.

The integration of data-driven and machine learning methodologies into the workflow of organosilicon chemistry holds immense promise for innovation. As more high-quality data becomes available and ML algorithms become more sophisticated, the pace of discovery for new and advanced organosilicon materials is set to increase significantly. youtube.com

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Pathways for Highly Derivatized Aminoalkoxysilanes

The synthesis of aminoalkoxysilanes, such as 1-Butanamine, 4-(methoxydimethylsilyl)-, traditionally relies on established organosilicon chemistry methods, including hydrosilylation and the use of Grignard reagents. cfsilicones.com However, the demand for more complex and precisely functionalized molecules is driving research into new synthetic paradigms. A key area of future development lies in creating highly derivatized aminoalkoxysilanes with tailored properties.

Emerging research indicates several promising trajectories:

Photocatalysis: The use of low-cost, organic dye molecules like eosin (B541160) Y as photocatalysts enables the stepwise and programmable functionalization of multihydrosilanes. nus.edu.sg This method allows for the selective activation of silicon-hydrogen (Si-H) bonds, facilitating the controlled introduction of various functional groups in a highly customizable manner. nus.edu.sg

Biocatalysis: An innovative frontier is the use of engineered enzymes to forge silicon-carbon bonds. nih.gov Protein engineering has demonstrated that enzymes such as cytochrome P450 can be evolved to catalyze organosilicon transformations, offering a green chemistry approach that complements traditional synthetic methods. nih.gov This could lead to the synthesis of complex silanes under mild, environmentally benign conditions.

Aza-Michael Addition: The aza-Michael reaction presents a versatile method for synthesizing polyfunctional silicon-organic compounds. mdpi.com This process allows for the addition of aminoalkoxysilanes to a variety of acrylates, expanding the library of available derivatized silanes for specialized applications. mdpi.com

These novel pathways promise to deliver a new generation of aminoalkoxysilanes with unprecedented structural diversity, paving the way for materials with finely tuned functionalities.

Expansion of Applications into Advanced Functional Materials Systems and Nanotechnology

The unique hybrid chemistry of 1-Butanamine, 4-(methoxydimethylsilyl)-, combining an organic amine with an inorganic-like siloxy group, makes it an effective coupling agent for modifying surfaces and enhancing adhesion. Future research aims to leverage these properties to expand applications into more sophisticated functional materials and nanotechnology.

Organosilicon compounds are integral to creating materials with enhanced thermal stability, flexibility, and hydrophobicity. cfsilicones.com The next wave of applications will likely focus on:

Smart Coatings and Adhesives: Developing coatings that can respond to environmental stimuli or self-heal, based on the controlled reactivity of functional silane (B1218182) end-groups.

High-Affinity Sorbents: Creating functionalized polyorganosiloxanes designed to selectively capture and remove heavy metals or precious metals from industrial effluents or environmental sources. mdpi.com These materials offer high sorption capacities and can be tailored for specific ions. mdpi.com

Nanotechnology: The use of aminoalkoxysilanes as precursors for nonporous organosilica nanoparticles is a rapidly growing field. cfsilicones.comnih.gov These nanoparticles can serve as building blocks for nanoscale electronics, advanced sensors, and targeted drug delivery systems, where surface functionalization is critical. cfsilicones.com

The ability to precisely control the structure of derivatized aminoalkoxysilanes will directly translate into the performance and complexity of these next-generation materials.

Innovations in Catalytic Efficiency and Sustainability of Organosilicon Processes

The industrial production of organosilicon compounds often relies on processes like hydrosilylation, which traditionally uses platinum-based catalysts. acs.orgqualitas1998.net While effective, these catalysts are expensive and can lead to product contamination. A major thrust of future research is the development of more efficient, sustainable, and cost-effective catalytic systems.

Several innovative approaches are gaining traction:

| Catalyst Type | Example(s) | Key Advantages | Research Focus |

| Non-Metallic Catalysts | Pentamethylcyclopentadienylsilicon(II) cation (Cp*Si:+) | Very high efficiency at low catalyst loadings (<0.01 mol %), avoids precious metals. acs.org | Optimization for large-scale processes and expansion of substrate scope. acs.org |

| Heterogeneous Catalysts | SiliaCat Pt(0) (Platinum nanoparticles in an organosilica matrix) | Reusable, minimizes platinum leaching into the product, suitable for continuous flow processes. qualitas1998.net | Improving catalyst lifetime and activity for a wider range of hydrosilylation reactions. qualitas1998.net |

| Biocatalysts | Engineered Cytochrome P450 enzymes | Operates under mild conditions, highly selective, environmentally friendly. nih.gov | Expanding the range of silicon transformations and improving enzyme stability and turnover. nih.gov |

| Photocatalysts | Eosin Y | Uses visible light, low cost, enables programmable synthesis. nus.edu.sg | Integration into scalable flow reactors and broadening the scope of Si-H functionalizations. nus.edu.sg |

These innovations are geared towards creating greener chemical processes, reducing reliance on precious metals, and lowering the economic and environmental cost of producing valuable organosilicon compounds like aminoalkoxysilanes. cfsilicones.comsigmaaldrich.com

Synergistic Research at the Interface of Chemistry, Materials Science, and Computational Modeling

The complexity of organosilicon chemistry necessitates a collaborative approach, integrating synthetic chemistry, materials science, and computational modeling. researchgate.netelsevier.com This synergy is crucial for accelerating the discovery and implementation of new materials based on compounds like 1-Butanamine, 4-(methoxydimethylsilyl)-.

Computational Modeling plays a predictive role by simulating molecular structures and reaction pathways that are difficult to probe experimentally. elsevier.comrsc.org It allows researchers to design novel organosilicon compounds with desired electronic and physical properties and to understand the delicate balance of forces in their interactions before committing to lab synthesis. rsc.org

Synthetic Chemistry provides the practical means to build the molecules and materials conceptualized through modeling. Advances in synthetic methods, such as new catalytic processes, are essential for realizing these target structures. nus.edu.sgmdpi.com

Materials Science defines the performance targets and application contexts for new organosilicon compounds. mdpi.com By testing the properties of newly synthesized materials, it provides critical feedback that guides further refinement in both computational design and synthetic strategy.

This iterative cycle of design, synthesis, and testing is fundamental to translating theoretical possibilities into tangible technological advancements in fields ranging from electronics to medicine. elsevier.com

Considerations for Scalable Synthesis and Translation to Industrial Processes

Bridging the gap between laboratory discovery and industrial production is a critical challenge. The dominant industrial method for producing organosilane precursors is the Müller-Rochow Direct Process, a highly optimized, large-scale operation. wikipedia.orgencyclopedia.pub For any new synthetic pathway to be viable, it must offer significant advantages in terms of cost, efficiency, or sustainability.

Key factors for the successful industrial translation of novel aminoalkoxysilane syntheses include:

| Consideration | Description | Importance |

| Catalyst Viability | Focus on low-cost, earth-abundant catalysts or highly active systems that can be used at very low concentrations. acs.org Reusable heterogeneous catalysts are also highly desirable. qualitas1998.net | Reduces production costs and minimizes reliance on scarce precious metals like platinum and rhodium. acs.orgqualitas1998.net |

| Process Intensification | Transitioning from traditional batch reactors to continuous flow systems, such as microflow reactors. nus.edu.sg | Improves safety, product consistency, and throughput, making the process more scalable and efficient. nus.edu.sg |

| Sustainability and Green Metrics | Employing processes that minimize energy consumption, reduce waste, and use environmentally benign solvents and reagents. | Aligns with modern manufacturing standards and reduces the overall environmental footprint of the chemical production. sbfchem.com |

| Automation | Developing fully automated synthesis platforms for on-demand production of specialized organosilanes. nus.edu.sg | Facilitates the creation of custom molecules for high-value applications and improves reproducibility. nus.edu.sg |

The future of industrial organosilicon chemistry will likely involve a hybrid approach, where established methods are supplemented by highly specialized, scalable processes for producing advanced functional materials. sbfchem.com

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-Butanamine derivatives with methoxydimethylsilyl groups?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like Si-O-C and N-H stretches. Nuclear magnetic resonance (NMR) (¹H, ¹³C, and ²⁹Si) is critical for structural elucidation, particularly to resolve methoxy (-OCH₃) and silyl (-Si(CH₃)₂) moieties. For example, ²⁹Si NMR can confirm silicon bonding environments . Mass spectrometry (GC-MS or LC-MS) with retention time analysis (e.g., 4.582 min for a structural analog) helps verify purity and molecular weight .

Q. How can researchers design a synthesis route for 1-Butanamine, 4-(methoxydimethylsilyl)-?

- Methodological Answer : Adapt hydrosilylation or silane-functionalization strategies. A plausible route involves reacting 1-butanamine with methoxydimethylchlorosilane under inert conditions. Catalysts like Speier’s catalyst (chloroplatinic acid) can enhance reaction efficiency, as demonstrated in analogous silyl-amine syntheses . Purification via fractional distillation or column chromatography is recommended to isolate the product from unreacted silane precursors.

Q. What safety protocols are essential for handling silylated amines like 1-Butanamine, 4-(methoxydimethylsilyl)-?

- Methodological Answer : Use flammable storage cabinets due to the compound’s volatility. Conduct reactions under nitrogen/argon to prevent moisture-induced hydrolysis. Personal protective equipment (PPE) must include chemical-resistant gloves and eye protection. Regulatory compliance with EPA guidelines (e.g., §721.11593 for analogous silyl-amines) is critical for reporting significant new uses or environmental releases .

Advanced Research Questions

Q. How do pH and adsorbent dosage influence the efficacy of methoxydimethylsilyl-functionalized polymers in metal ion adsorption?

- Methodological Answer : Optimal pH ranges (e.g., pH 5–7 for Sr(II) adsorption) maximize ligand-metal coordination. Higher adsorbent doses (>1 g/L) improve removal efficiency but may reduce capacity due to particle aggregation. Batch studies with Langmuir/Freundlich models can quantify adsorption isotherms, while pseudo-second-order kinetics better describe chemisorption mechanisms . For 1-Butanamine derivatives, surface functionalization density (e.g., mmol Si/g) should be quantified via elemental analysis.

Q. What analytical challenges arise in distinguishing 1-Butanamine, 4-(methoxydimethylsilyl)- from structural analogs during GC-MS analysis?

- Methodological Answer : Isomers with similar retention times (e.g., 4.540–4.643 min for C₁₀H₂₁N analogs) require high-resolution MS/MS or derivatization (e.g., silylation of amines) to enhance separation. Cross-validation with NMR or IR is advised to resolve ambiguities in fragmentation patterns. For example, a similarity index <85% in GC-MS libraries warrants further structural confirmation .

Q. How does the methoxydimethylsilyl group impact the thermal stability of 1-Butanamine derivatives compared to non-silylated analogs?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows that silyl groups enhance thermal stability by 50–100°C due to Si-O bond strength. Degradation onset temperatures can be correlated with substituent electronegativity (e.g., methoxy vs. ethoxy silyl groups). Differential scanning calorimetry (DSC) further reveals phase transitions or exothermic decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.